molecular formula C8H11F3O2 B14277256 Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- CAS No. 138249-74-8

Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)-

Cat. No.: B14277256
CAS No.: 138249-74-8
M. Wt: 196.17 g/mol
InChI Key: QYKJWBGZUCBSKG-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- is an organic compound with the molecular formula C8H11F3O2 It is a derivative of cyclohexanone, where a trifluoromethyl group and a hydroxyl group are attached to the second carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- typically involves the reaction of cyclohexanone with a trifluoromethylating agent and a hydroxylating agent under controlled conditions. One common method is the reaction of cyclohexanone with trifluoroacetaldehyde in the presence of a base, followed by reduction to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,2,2-trifluoro-1-oxoethyl)cyclohexanone or 2-(2,2,2-trifluoro-1-carboxyethyl)cyclohexanone.

    Reduction: Formation of 2-(2,2,2-trifluoro-1-hydroxyethyl)cyclohexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- is unique due to the presence of both a trifluoromethyl group and a hydroxyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with biological molecules.

Properties

CAS No.

138249-74-8

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

2-(2,2,2-trifluoro-1-hydroxyethyl)cyclohexan-1-one

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h5,7,13H,1-4H2

InChI Key

QYKJWBGZUCBSKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(C(F)(F)F)O

Origin of Product

United States

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